molecular formula C18H22FN5O2S B11258351 3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B11258351
M. Wt: 391.5 g/mol
InChI Key: IGZTVXIDSGBMDP-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine is a complex organic compound with a molecular formula of C20H24FN5O2S. This compound is characterized by the presence of a fluorobenzenesulfonyl group attached to a piperazine ring, which is further connected to a pyridazine ring substituted with a pyrrolidine group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 4-fluorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction yields 4-(4-fluorobenzenesulfonyl)piperazine.

    Formation of the Pyridazine Core: The next step involves the formation of the pyridazine core. This can be achieved by reacting 4-(4-fluorobenzenesulfonyl)piperazine with a suitable pyridazine precursor under appropriate conditions.

    Introduction of the Pyrrolidine Group: The final step involves the introduction of the pyrrolidine group to the pyridazine ring. This can be accomplished through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: Research focuses on understanding the compound’s interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
  • 3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Uniqueness

3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine is unique due to the presence of the pyrrolidine group, which can significantly influence its biological activity and chemical properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C18H22FN5O2S

Molecular Weight

391.5 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C18H22FN5O2S/c19-15-3-5-16(6-4-15)27(25,26)24-13-11-23(12-14-24)18-8-7-17(20-21-18)22-9-1-2-10-22/h3-8H,1-2,9-14H2

InChI Key

IGZTVXIDSGBMDP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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